4-乙酰基-2,3-二氟苯硼酸频哪醇酯

描述

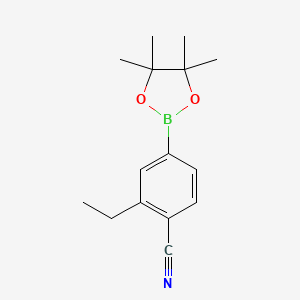

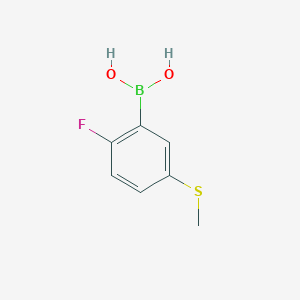

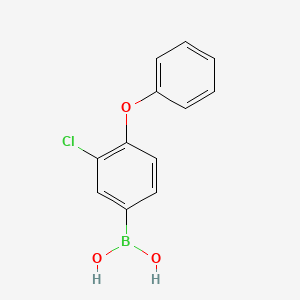

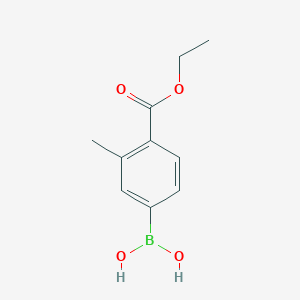

“4-Acetyl-2,3-difluorophenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 2121511-81-5 . It has a molecular weight of 282.09 . The IUPAC name for this compound is 1-(2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one .

Synthesis Analysis

Pinacol boronic esters, such as “4-Acetyl-2,3-difluorophenylboronic acid pinacol ester”, are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is a process that is not well developed, but there are reports of catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis

The InChI code for “4-Acetyl-2,3-difluorophenylboronic acid pinacol ester” is 1S/C14H17BF2O3/c1-8(18)9-6-7-10(12(17)11(9)16)15-19-13(2,3)14(4,5)20-15/h6-7H,1-5H3 .Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. One of the notable reactions is the Suzuki-Miyaura coupling reaction. This reaction allows for the formation of carbon-carbon bonds between an organic electrophile (usually an aryl or vinyl halide) and a nucleophilic organoboron compound.Physical And Chemical Properties Analysis

The compound has a storage temperature of 2-8°C .科学研究应用

钯催化的交叉偶联反应

利用硼酸酯(包括类似于4-乙酰基-2,3-二氟苯硼酸频哪醇酯的变体)的钯催化的交叉偶联反应在通过硼化偶联序列合成非对称 1,3-二烯方面至关重要。这种方法促进了 1-烯基硼酸频哪醇酯的高产率合成和双键构型的保留,展示了硼酸酯在有机合成中的多功能性 (Takagi 等,2002)。

溶解性和材料应用

苯硼酸及其环状酯(包括频哪醇酯)在各种有机溶剂中的溶解性已得到广泛研究,揭示了其溶解性特征。这种理解有助于将这些化合物应用于有机材料的配方中,可能包括 4-乙酰基-2,3-二氟苯硼酸频哪醇酯的衍生物 (Leszczyński 等,2020)。

响应性聚合物

H2O2 可裂解聚(酯酰胺)的创建展示了苯硼酸酯与聚合物的整合,用于响应性应用。这些聚合物能够在过氧化氢存在下受控降解,突出了硼酸酯在开发响应性和可降解聚合物材料中的潜力 (Cui 等,2017)。

聚合物化学

乙烯基硼酸频哪醇酯已被用作与苯乙烯自由基共聚的共聚单体,促进了乙烯醇-苯乙烯共聚物的合成。这种方法例证了硼酸酯在获取具有挑战性的聚合物结构和组分方面的独特作用 (Makino 等,2021)。

安全和危害

未来方向

The future directions for “4-Acetyl-2,3-difluorophenylboronic acid pinacol ester” and similar compounds could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, the compound could be used in the development of new synthetic routes and transformations in organic synthesis .

作用机制

Target of Action

Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .

Mode of Action

The compound, being a boronic ester, is involved in various chemical transformations. The most important application is the Suzuki–Miyaura coupling . The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by transmetalation with a nucleophilic organic group transferred from boron to palladium .

Pharmacokinetics

Boronic esters are usually bench stable, easy to purify, and often commercially available . These features suggest that the compound might have favorable bioavailability properties.

Result of Action

The compound’s action results in the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling . This process is valuable for the synthesis of complex organic compounds .

Action Environment

The action of the compound is influenced by environmental factors such as temperature and pH. For instance, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . Also, the compound should be kept away from fire and high temperatures .

属性

IUPAC Name |

1-[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BF2O3/c1-8(18)9-6-7-10(12(17)11(9)16)15-19-13(2,3)14(4,5)20-15/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFARIKWYCEUPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C(=O)C)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901133150 | |

| Record name | Ethanone, 1-[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901133150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2121511-81-5 | |

| Record name | Ethanone, 1-[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901133150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。